N-顺式-十六碳-9Z-烯酰-L-高丝氨酸内酯

描述

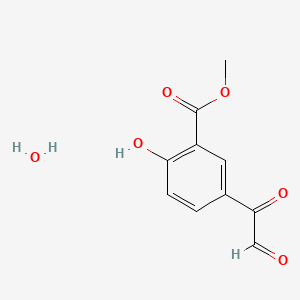

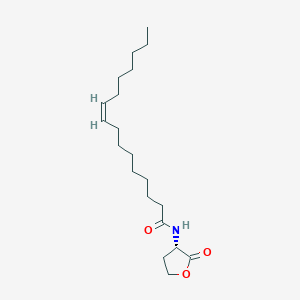

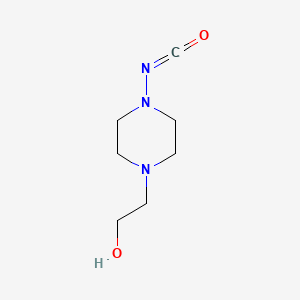

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (N-acylated homoserine lactones) that functions as a quorum sensing signaling molecule in strains of S. meliloti . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density .

Molecular Structure Analysis

The molecular formula of “N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is C20H35NO3 . The InChi Code is InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19 (22)21-18-16-17-24-20 (18)23/h7-8,18H,2-6,9-17H2,1H3, (H,21,22)/b8-7-/t18-/m0/s1 .Chemical Reactions Analysis

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is involved in quorum sensing, a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This process involves the production, release, and detection of small diffusible signal molecules called autoinducers .Physical And Chemical Properties Analysis

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a crystalline solid with a formula weight of 337.5 . It is soluble in DMF and DMSO .科学研究应用

Application 1: Bacterial Quorum Sensing

- Summary of the Application : “N-cis-Hexadec-9Z-enoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

- Results or Outcomes : Understanding the mechanisms of bacterial quorum sensing can provide valuable insights into bacterial behavior and interactions with their environment.

Application 2: Controlling Bacterial Infections

- Summary of the Application : Regulation of bacterial quorum sensing signaling can be used to inhibit pathogenesis and thus, represents a new approach to antimicrobial therapy in the treatment of infectious diseases .

- Results or Outcomes : While the specific outcomes can vary depending on the type of infection and the species of bacteria involved, the overall goal is to reduce the severity of bacterial infections by disrupting their ability to communicate and coordinate their activities .

For example, “N-cis-tetradec-9Z-enoyl-L-Homoserine lactone” functions as a signaling molecule in the quorum sensing of A. vitis . Similarly, “N-cis-octadec-9Z-enoyl-L-Homoserine lactone” may have antimicrobial activity .

For example, “N-cis-tetradec-9Z-enoyl-L-Homoserine lactone” functions as a signaling molecule in the quorum sensing of A. vitis . Similarly, “N-cis-octadec-9Z-enoyl-L-Homoserine lactone” may have antimicrobial activity .

未来方向

属性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHAQLGRDSHKW-ZEVQVBBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)